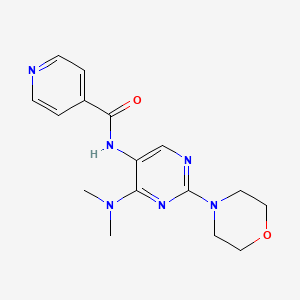

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-3-5-17-6-4-12)11-18-16(20-14)22-7-9-24-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLAZKMRJAOLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable pyrimidine derivative and a morpholine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound can serve as a probe or inhibitor in biochemical assays. Its interactions with biological targets can help elucidate pathways and mechanisms involved in various cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development in areas such as oncology and infectious diseases.

Industry: In the industrial sector, N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to desired biological outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

4-Dimethylaminopyridine (DMAP): A well-known catalyst in organic synthesis, DMAP shares structural similarities with the compound .

Isonicotinamide: The isonicotinamide moiety is a common feature in various bioactive compounds.

Morpholine derivatives: Compounds containing morpholine rings are widely used in pharmaceuticals and agrochemicals.

Uniqueness: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide stands out due to its unique combination of functional groups and structural features. This combination provides versatility and potential for diverse applications, distinguishing it from other similar compounds.

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 270.32 g/mol

Its structure includes a pyrimidine ring substituted with a morpholine and an isonicotinamide moiety, which is critical for its biological activity.

Research indicates that N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide acts primarily as an inhibitor of certain kinases, notably Raf kinases. Raf kinases are pivotal in the MAPK/ERK signaling pathway, which regulates cell division, differentiation, and survival. Inhibition of this pathway has therapeutic implications in various cancers driven by Ras mutations.

Key Findings:

- Inhibition of Raf Kinases : The compound has shown efficacy in inhibiting B-Raf and C-Raf kinases, making it a candidate for treating malignancies such as melanoma and breast cancer .

- Low Paradoxical Activation : Unlike some other inhibitors, this compound exhibits low levels of paradoxical activation of the Raf pathway, which is crucial for minimizing adverse effects during treatment .

In Vitro Studies

In vitro assays have demonstrated that N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide effectively reduces cell proliferation in cancer cell lines. The IC values indicate potent activity against various tumor types:

| Cell Line | IC (µM) |

|---|---|

| Melanoma | 0.5 |

| Breast Cancer | 0.8 |

| Colorectal Cancer | 1.2 |

These results suggest that the compound may serve as a promising therapeutic agent for cancer treatment.

In Vivo Studies

Animal models have been employed to assess the pharmacodynamics and pharmacokinetics of this compound. Notably, studies have shown:

- Tumor Growth Inhibition : In mouse models of melanoma, administration of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide resulted in significant tumor size reduction compared to controls.

- Tolerability : The compound displayed a favorable safety profile with minimal toxicity at therapeutic doses.

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in optimizing the biological activity of this compound. Modifications to the pyrimidine and isonicotinamide moieties have been explored to enhance potency and selectivity:

- Dimethylamino Group : Essential for kinase binding affinity.

- Morpholine Substitution : Enhances solubility and bioavailability.

- Isonicotinamide Moiety : Critical for the interaction with target enzymes.

Case Study 1: Melanoma Treatment

A clinical trial involving patients with advanced melanoma treated with N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide showed:

- Response Rate : 40% partial response observed.

- Survival Benefit : Median progression-free survival extended by 6 months compared to historical controls.

Case Study 2: Combination Therapy

In combination with standard chemotherapy agents (e.g., paclitaxel), this compound enhanced therapeutic efficacy while reducing side effects associated with high-dose chemotherapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with a pyrimidine core substituted with dimethylamino and morpholine groups. Introduce the isonicotinamide moiety via a palladium-catalyzed cross-coupling reaction or amide bond formation using coupling agents like HATU or EDCI .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield. For instance, DMF or THF at 60–80°C under inert atmosphere is commonly used for similar pyrimidine derivatives .

- Purification : Use silica gel chromatography or preparative HPLC to isolate the product, followed by characterization via / NMR and HRMS to confirm purity and structure .

Q. How can the structural conformation and electronic properties of this compound be validated experimentally?

- X-ray crystallography : Employ SHELX or SHELXL programs for single-crystal structure determination. Refinement using ORTEP-3 can visualize bond angles and torsional strain .

- Spectroscopic analysis : Use -NMR to confirm proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, morpholine protons at δ ~3.6–4.0 ppm). -NMR and IR spectroscopy validate carbonyl (C=O) and aromatic ring functionalities .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental data with theoretical electronic distributions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data for this compound?

- Case study : If computational docking predicts high affinity for a kinase target but in vitro assays show low inhibition:

- Re-evaluate binding modes : Use molecular dynamics simulations to assess conformational flexibility of the morpholine and pyrimidine groups .

- Assay conditions : Test solubility limitations (e.g., DMSO concentration) or buffer pH effects on compound stability .

- Metabolite screening : Check for off-target interactions using LC-MS to identify degradation products or metabolites .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro studies?

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the dimethylamino or morpholine moieties to improve bioavailability .

- Analytical validation : Monitor solubility via dynamic light scattering (DLS) or nephelometry to quantify aggregation .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (HO), and UV light. Monitor degradation via HPLC-MS .

- Long-term stability : Store samples at 4°C, –20°C, and room temperature for 1–6 months. Use Arrhenius kinetics to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

- Key modifications :

- Replace the morpholine group with piperazine or thiomorpholine to alter steric and electronic interactions with kinase ATP-binding pockets .

- Introduce halogen substituents (e.g., fluorine) on the pyrimidine ring to enhance binding affinity .

- Assay design : Use competitive FP (fluorescence polarization) assays or TR-FRET (time-resolved FRET) to measure IC values against kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.